![molecular formula C21H21N3O3S B2643172 2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile CAS No. 1170297-24-1](/img/structure/B2643172.png)
2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile
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Overview
Description
“2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile” is a compound that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine . It is used in the design and synthesis of new fluorophores .
Synthesis Analysis
The synthesis of indole derivatives, which includes “2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile”, has been a central theme in organic synthesis over the last century . These compounds are essential and efficient chemical precursors for generating biologically active structures .
Molecular Structure Analysis
The highest occupied molecular orbital (HOMO) of this compound is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .
Chemical Reactions Analysis
Indole derivatives, such as “2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile”, are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Physical And Chemical Properties Analysis
The optical, electrochemical, thermal, and morphological properties of “2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile” have been studied using various spectroscopic techniques . The compound exhibits high fluorescence quantum yield and good thermal stability .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Indole derivatives, including our compound of interest, play a crucial role in medicinal chemistry. Researchers have investigated their potential as biologically active compounds for treating cancer cells, microbial infections, and various disorders within the human body . The compound’s structural features make it an interesting candidate for drug development.
Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)
The indole moiety in this compound contributes to its fluorescence properties. Scientists have designed and synthesized fluorophores based on 2-(1H-indol-3-yl)acetonitrile, incorporating various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine. These materials find applications in optoelectronics, including OLEDs and other light-emitting devices .
Plant Hormones and Growth Regulators
Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not directly related to our compound, the study of indole derivatives sheds light on plant growth regulation and hormone signaling pathways .
Future Directions
properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-3-yl]-2-morpholin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-6-8-17(9-7-16)28(25,26)24-15-19(18-4-2-3-5-20(18)24)21(14-22)23-10-12-27-13-11-23/h2-9,15,21H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWVNVBWARRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(C#N)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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